2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol
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Overview
Description
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . It is a cyclohexanol derivative with a cyclopropylethylamino substituent, making it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-cyclopropylethylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexane derivative.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the cyclopropylethylamino substituent.
Cyclohexanone: The oxidized form of cyclohexanol.
1-Cyclopropylethylamine: The amine component used in the synthesis of 2-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol.
Uniqueness
This compound is unique due to the presence of both a cyclohexanol and a cyclopropylethylamino group, which can impart distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(1-cyclopropylethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8(9-6-7-9)12-10-4-2-3-5-11(10)13/h8-13H,2-7H2,1H3 |
InChI Key |
MRTSXJZIWNSOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2CCCCC2O |
Origin of Product |
United States |
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